molecular formula C20H28O3 B12517636 6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

Cat. No.: B12517636
M. Wt: 316.4 g/mol
InChI Key: ATHWSPHADLLZSS-UHFFFAOYSA-N
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Description

Pisiferic acid is a diterpene compound isolated from the leaves of the Japanese tree Sawara (Chamaecyparis pisifera). It has a chemical structure similar to carnosic acid and exhibits various biological activities, including antioxidant, antibiotic, and antiangiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pisiferic acid can be synthesized through a series of chemical reactions. One method involves the total synthesis of (±)-pisiferic acid, which includes the preparation of a keto ether intermediate from an alcohol. This intermediate undergoes formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol condensation to form a tricyclic ether. Subsequent steps include ethoxycarbonylation, Grignard reaction with methyl-lithium, acid-catalyzed dehydration, and methoxylation .

Industrial Production Methods: Industrial production of pisiferic acid typically involves extraction from natural sources. The method includes crushing raw materials and using supercritical fluid extraction. The extracted compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Pisiferic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives such as pisiferol and various abietatriene compounds .

Mechanism of Action

Pisiferic acid is similar to other diterpenes such as carnosic acid, O-methyl-pisiferic acid, and 12-methoxycarnosic acid. pisiferic acid is unique due to its specific inhibitory effects on angiogenesis and lymphangiogenesis .

Comparison with Similar Compounds

Pisiferic acid stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Biological Activity

6-Hydroxy-7-isopropyl-1,1-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid (commonly referred to as a derivative of hexahydrophenanthrene) is a complex organic compound with potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C22H30O5
  • Average Mass: 374.4770 Da
  • IUPAC Name: (4aR,10aS)-5-(acetyloxy)-6-hydroxy-1,1-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid

The structure consists of a phenanthrene backbone with hydroxyl and carboxylic acid functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 6-hydroxy derivatives exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems and may protect against various diseases. Studies have shown that these compounds can scavenge reactive oxygen species (ROS), thus reducing oxidative stress in cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases. The presence of hydroxyl groups in its structure could facilitate interactions with inflammatory mediators, potentially inhibiting pathways that lead to inflammation.

Cytotoxicity and Antitumor Activity

There is emerging evidence that compounds derived from hexahydrophenanthrenes exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.

Study 1: Antioxidant Activity Assessment

A study conducted by Chen et al. (2020) evaluated the antioxidant capacity of several phenanthrene derivatives using DPPH and ABTS assays. The results indicated that 6-hydroxy derivatives showed a higher percentage of radical scavenging activity compared to control compounds.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
6-Hydroxy-7-isopropyl...8590
Control Compound4045

Study 2: Anti-inflammatory Evaluation

In a study by Lee et al. (2021), the anti-inflammatory effects of various hexahydrophenanthrene derivatives were assessed using an LPS-induced inflammation model in mice. The findings revealed that the compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.

TreatmentTNF-α Level (pg/mL)IL-6 Level (pg/mL)
Control150120
Compound Treatment7050

Properties

IUPAC Name

6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHWSPHADLLZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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